molecular formula C24H23ClN2O4S B11085852 Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11085852
M. Wt: 471.0 g/mol
InChI Key: GJUNFXMCKVKEHO-UHFFFAOYSA-N
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Description

ETHYL 5-[(BENZYLAMINO)CARBONYL]-2-[(3-CHLORO-4-METHYLBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, benzylamino group, and chloromethylbenzoyl group

Preparation Methods

The synthesis of ETHYL 5-[(BENZYLAMINO)CARBONYL]-2-[(3-CHLORO-4-METHYLBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The synthetic route often includes the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the benzylamino group: This step may involve nucleophilic substitution reactions where a benzylamine reacts with a suitable electrophile.

    Attachment of the chloromethylbenzoyl group: This can be done through Friedel-Crafts acylation reactions using chloromethylbenzoyl chloride and a Lewis acid catalyst.

    Final esterification: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

ETHYL 5-[(BENZYLAMINO)CARBONYL]-2-[(3-CHLORO-4-METHYLBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or chloromethylbenzoyl groups, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

ETHYL 5-[(BENZYLAMINO)CARBONYL]-2-[(3-CHLORO-4-METHYLBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[(BENZYLAMINO)CARBONYL]-2-[(3-CHLORO-4-METHYLBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to inhibition or activation of specific biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to ETHYL 5-[(BENZYLAMINO)CARBONYL]-2-[(3-CHLORO-4-METHYLBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE include:

    ETHYL 5-[(BENZYLAMINO)CARBONYL]-4-METHYL-2-[(4-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE: This compound has a similar structure but with a different substituent on the benzoyl group.

    ETHYL 5-[(BENZYLAMINO)CARBONYL]-4-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE: This compound features a thiophene ring instead of the chloromethylbenzoyl group.

The uniqueness of ETHYL 5-[(BENZYLAMINO)CARBONYL]-2-[(3-CHLORO-4-METHYLBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

ethyl 5-(benzylcarbamoyl)-2-[(3-chloro-4-methylbenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O4S/c1-4-31-24(30)19-15(3)20(22(29)26-13-16-8-6-5-7-9-16)32-23(19)27-21(28)17-11-10-14(2)18(25)12-17/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

GJUNFXMCKVKEHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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